5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound is a highly complex heterocyclic molecule featuring a fused pyrrolo-triazole-dione core substituted with a 2,3-dihydroindenyl group and a 1,2,4-oxadiazole ring bearing a 4-ethoxy-3-methoxyphenyl moiety. The structure combines multiple pharmacophoric elements:
- 2,3-Dihydro-1H-inden-5-yl: A partially saturated aromatic system that enhances lipophilicity and metabolic stability.
- 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, known for improving bioavailability and resistance to enzymatic degradation .
- 4-Ethoxy-3-methoxyphenyl: A substituted aryl group that may modulate solubility and target binding via polar interactions.
Synthetic routes for analogous compounds often involve Huisgen cycloaddition for triazole formation and nucleophilic substitutions for oxadiazole rings .
Properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O5/c1-3-35-18-10-8-16(12-19(18)34-2)23-26-20(36-28-23)13-30-22-21(27-29-30)24(32)31(25(22)33)17-9-7-14-5-4-6-15(14)11-17/h7-12,21-22H,3-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTWGCMFIGPEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC6=C(CCC6)C=C5)N=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the indene moiety: This can be achieved through a Diels-Alder reaction followed by hydrogenation.
Construction of the oxadiazole ring: This involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Assembly of the pyrrolo[3,4-d][1,2,3]triazole core: This is typically done through a multi-step process involving the formation of a triazole ring followed by cyclization with an appropriate diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation typically yields carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The unique structural features of this compound make it a candidate for use in organic electronics and as a building block for novel polymers.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting cellular processes. The compound’s structure allows it to fit into the active site of these enzymes, blocking substrate access and leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Findings:
Bioisosteric Substitutions :
- The oxadiazole group in the target compound may mimic the hydrogen-bonding capacity of tetrazoles (as in ) or carboxylates, enhancing target affinity while improving pharmacokinetics.
- Compared to pyrazole-dione systems (e.g., compound 5), the fused pyrrolo-triazole-dione core likely exhibits greater rigidity, reducing entropy penalties during binding .
Solubility and Stability: Triazole-pyrazole hybrids (e.g., 21gh) show moderate aqueous solubility due to polar nitrile groups . The target compound’s 4-ethoxy-3-methoxyphenyl substituent may balance lipophilicity and solubility.
Synthetic Complexity :
- The target compound’s multi-step synthesis (inferred from ) likely involves challenges in regioselectivity during triazole formation and purification of the fused heterocycle.
Biological Activity
The compound 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential biological activities. This article provides a comprehensive overview of its biological activity based on current research findings, including data tables and case studies.
Chemical Structure and Properties
The structure of the compound features multiple functional groups that suggest potential interactions with various biological targets. The presence of the oxadiazole and pyrrolo[3,4-d][1,2,3]triazole moieties is particularly noteworthy due to their known biological activities.
Structural Formula
The structural representation can be summarized as follows:
Molecular Weight
The molecular weight of the compound is approximately 396.44 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole scaffolds. For instance, compounds derived from oxadiazoles have shown significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Screening
A study by Arafa et al. (2023) demonstrated that derivatives of 1,3,4-oxadiazoles exhibited IC50 values ranging from 0.275 µM to 0.417 µM , indicating potent anticancer activity compared to standard drugs like erlotinib .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5-(2,3-dihydro-1H-inden-5-yl)... | 0.275 | MCF7 |
| Standard (Erlotinib) | 0.417 | MCF7 |
Antimicrobial Activity
The compound's structural features suggest it may also possess antimicrobial properties. A related study indicated that derivatives with similar structures showed promising activity against Mycobacterium tuberculosis.
Antimycobacterial Activity
Research has shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) in the range of 0.011 µM to 8.107 µM , highlighting their potential as antimycobacterial agents .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| 5-(2,3-dihydro-1H-inden-5-yl)... | 0.011 | M. tuberculosis |
| Other Derivatives | 8.107 | M. tuberculosis |
The proposed mechanisms of action for this compound include:
- Inhibition of cell proliferation : The compound may interfere with key signaling pathways involved in cell growth.
- Induction of apoptosis : Studies suggest that it may trigger programmed cell death in cancer cells.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the oxadiazole and triazole moieties can significantly influence their potency and selectivity.
Key Findings
- Substituent Variations : Altering substituents on the phenyl rings has been shown to enhance anticancer activity.
- Functional Group Influence : The presence of electron-withdrawing or donating groups can modulate the compound's reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
